Cas no 338402-33-8 (4-methyl-2-(methylsulfanyl)-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine)
![4-methyl-2-(methylsulfanyl)-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine structure](https://ja.kuujia.com/scimg/cas/338402-33-8x500.png)
4-methyl-2-(methylsulfanyl)-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine 化学的及び物理的性質
名前と識別子
-
- 4-methyl-2-(methylsulfanyl)-7-phenyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidine
- 4-METHYL-2-(METHYLSULFANYL)-7-PHENYL-6,7-DIHYDRO-5H-PYRROLO[2,3-D]PYRIMIDINE
- METHYL 4-METHYL-7-PHENYL-6,7-DIHYDRO-5H-PYRROLO[2,3-D]PYRIMIDIN-2-YL SULFIDE
- Oprea1_077464
- 4-methyl-2-methylsulfanyl-7-phenyl-5,6-dihydropyrrolo[2,3-d]pyrimidine
- 4-methyl-2-(methylsulfanyl)-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
-
- MDL: MFCD01316131
- インチ: 1S/C14H15N3S/c1-10-12-8-9-17(11-6-4-3-5-7-11)13(12)16-14(15-10)18-2/h3-7H,8-9H2,1-2H3
- InChIKey: DQJFXNLODCSGCR-UHFFFAOYSA-N
- ほほえんだ: S(C)C1=NC(C)=C2C(=N1)N(C1C=CC=CC=1)CC2
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 280
- トポロジー分子極性表面積: 54.3
- 疎水性パラメータ計算基準値(XlogP): 3.5
4-methyl-2-(methylsulfanyl)-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A903387-1g |
4-Methyl-2-(methylsulfanyl)-7-phenyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidine |
338402-33-8 | 90% | 1g |
$350.0 | 2024-04-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00885062-1g |
4-Methyl-2-(methylsulfanyl)-7-phenyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidine |
338402-33-8 | 90% | 1g |
¥2401.0 | 2023-03-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1671030-2mg |
4-Methyl-2-(methylthio)-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine |
338402-33-8 | 98% | 2mg |
¥536 | 2023-04-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1671030-1mg |
4-Methyl-2-(methylthio)-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine |
338402-33-8 | 98% | 1mg |
¥499 | 2023-04-05 | |
abcr | AB296921-100 mg |
4-Methyl-2-(methylsulfanyl)-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine; . |
338402-33-8 | 100mg |
€221.50 | 2023-04-26 | ||
abcr | AB296921-100mg |
4-Methyl-2-(methylsulfanyl)-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine; . |
338402-33-8 | 100mg |
€283.50 | 2025-02-17 |
4-methyl-2-(methylsulfanyl)-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine 関連文献
-
2. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
4-methyl-2-(methylsulfanyl)-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidineに関する追加情報
Introduction to 4-methyl-2-(methylsulfanyl)-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (CAS No. 338402-33-8)
The compound 4-methyl-2-(methylsulfanyl)-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine, identified by its CAS number 338402-33-8, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic molecule belongs to the pyrrolopyrimidine class, a scaffold widely recognized for its pharmacological potential. The structural features of this compound, including its methyl and methylsulfanyl substituents, as well as the presence of a phenyl ring, contribute to its unique chemical properties and biological activity.
Recent studies have highlighted the importance of pyrrolopyrimidines in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The 5H-pyrrolo[2,3-d]pyrimidine core is a privileged structure that has been extensively explored for its ability to interact with various biological targets. In particular, derivatives of this class have shown promise in the treatment of cancers, inflammatory diseases, and infectious disorders. The specific modifications present in 4-methyl-2-(methylsulfanyl)-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine are believed to enhance its binding affinity and selectivity toward certain enzymes and receptors.
One of the most compelling aspects of this compound is its potential as a lead molecule for further drug development. The methylsulfanyl group, in particular, has been shown to modulate the electronic properties of the molecule, thereby influencing its interactions with biological targets. This feature has been exploited in the design of novel inhibitors targeting protein kinases, which are overexpressed in many cancers. Preliminary computational studies suggest that the phenyl ring enhances the compound's solubility and bioavailability, making it a promising candidate for oral administration.
The synthesis of 4-methyl-2-(methylsulfanyl)-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine involves a multi-step process that requires careful optimization to ensure high yield and purity. Key steps include condensation reactions between appropriately substituted pyrrole and urea derivatives, followed by functional group transformations such as methylation and sulfuration. Advances in synthetic methodologies have enabled more efficient production routes, reducing both cost and environmental impact.
In vitro studies have demonstrated the biological activity of this compound across multiple targets. For instance, it has been shown to inhibit the activity of Janus kinases (JAKs), which play a crucial role in signal transduction pathways associated with inflammation and immune responses. Additionally, preliminary data suggest that it may exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation. These findings underscore the therapeutic potential of this molecule.
The pharmacokinetic profile of 4-methyl-2-(methylsulfanyl)-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is another critical factor in its development as a drug candidate. Research indicates that it exhibits moderate oral bioavailability and a reasonable half-life in preclinical models. These properties are essential for ensuring that the compound reaches therapeutic levels in vivo and remains active long enough to exert its desired effects. Furthermore, its metabolic stability suggests that it may have a favorable safety profile.
Recent advancements in drug delivery systems have opened new possibilities for optimizing the therapeutic efficacy of this compound. Nanoparticle formulations and prodrugs have been explored as means to enhance bioavailability and target specificity. For example, encapsulating 4-methyl-2-(methylsulfanyl)-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine within liposomes or polymeric nanoparticles could improve its delivery to target tissues while minimizing systemic side effects.
The future direction of research on this compound will likely focus on refining its chemical structure to improve potency and selectivity. Additionally, exploring new synthetic routes to reduce production costs will be crucial for transitioning it from academic research to clinical development. Collaborative efforts between chemists, biologists, and clinicians will be essential in translating these findings into tangible therapeutic benefits for patients.
In conclusion,4-methyl-2-(methylsulfanyl)-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (CAS No. 338402-33-8) is a promising pharmacological entity with significant potential in treating various diseases. Its unique structural features and demonstrated biological activity make it an attractive candidate for further development. As research continues to uncover new applications for pyrrolopyrimidines,this compound will likely play an important role in shaping the future of medicinal chemistry.
338402-33-8 (4-methyl-2-(methylsulfanyl)-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine) 関連製品
- 1956321-86-0(Ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate)
- 2138428-01-8(Tert-butyl 3-(4-amino-3,5-difluorophenyl)prop-2-ynoate)
- 892743-78-1(1-(4-fluorophenyl)-4-3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine)
- 1827328-91-5(Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine)
- 1314130-74-9(7-Ethylnaphthalen-2-ol)
- 2172183-19-4(3-4-(aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-yl-2,2-dimethylpropan-1-ol)
- 1797570-71-8(N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]quinoline-8-sulfonamide)
- 87976-71-4(Propanoic-1-13C acid,2-oxo-, sodium salt (1:1))
- 946302-89-2(1-(2-chloro-6-fluorophenyl)methyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2227723-16-0((2R)-4-(5-bromo-3-methylfuran-2-yl)butan-2-amine)
